2-Ethylisouronium hydrogen sulphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

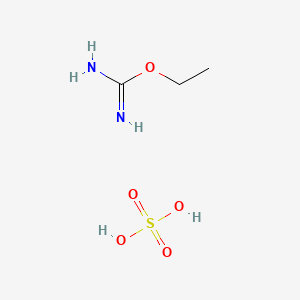

2-Ethylisouronium hydrogen sulphate is a useful research compound. Its molecular formula is C3H10N2O5S and its molecular weight is 186.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What analytical methods are validated for determining the concentration of 2-Ethylisouronium hydrogen sulphate in aqueous solutions?

- Methodological Answer :

- Spectrophotometry : Prepare a calibration curve using standard solutions (e.g., 0.1 M stock diluted to 5–20 mM). Measure absorbance at λmax (determined via wavelength scan) and validate linearity (R² ≥ 0.99). Ensure adherence to the Beer-Lambert law by confirming a linear relationship between concentration and absorbance .

- Nonaqueous Titration : Use a potentiometric titration in pyridine with tributyl ethyl ammonium hydroxide. This method avoids interference from hydrolyzed byproducts and allows stepwise determination of acidic components. Validate with recovery studies (e.g., 98–102% accuracy) .

Q. What are the essential safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use fume hoods to maintain airborne concentrations below recommended exposure limits.

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Emergency Measures : Install eyewash stations and emergency showers. Decontaminate skin immediately with water and pH-neutral soap.

- Monitoring : Regularly test air quality using gas detectors. Document exposure incidents and review safety training annually .

Q. How can researchers assess the purity of this compound using nonaqueous titration?

- Methodological Answer :

- Stepwise Titration : Dissolve the compound in pyridine and titrate with tributyl ethyl ammonium hydroxide. Identify endpoints via potentiometric curves for methyl hydrogen sulphate and sulphuric acid.

- Validation : Compare results with gravimetric analysis or HPLC. Report relative standard deviation (RSD < 2%) for replicate measurements .

Advanced Research Questions

Q. How should researchers address discrepancies in spectrophotometric data when analyzing this compound under varying pH conditions?

- Methodological Answer :

- pH Control : Buffer solutions to stabilize pH during measurements. For example, use phosphate buffer (pH 7.4) or acetate buffer (pH 4.5) to minimize ionization effects.

- Interference Testing : Perform spike-and-recovery experiments in matrices containing potential interferents (e.g., salts or organic solvents). Adjust λmax if pH shifts alter the compound’s absorbance profile .

- Data Reconciliation : Apply multivariate regression to account for pH-dependent deviations from the Beer-Lambert law .

Q. What computational models are suitable for predicting the interactions of this compound with biological macromolecules?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use force fields (e.g., AMBER or CHARMM) to model binding affinities with proteins or nucleic acids. Validate with experimental data (e.g., NMR or ITC).

- Docking Studies : Employ software like AutoDock Vina to predict binding sites. Cross-reference results with pharmacokinetic models from analogous compounds (e.g., ethyl sulfate’s metabolic pathways) .

Q. What methodologies enhance reproducibility when studying this compound’s reactivity under variable experimental conditions?

- Methodological Answer :

- Standardized Protocols : Predefine temperature, solvent, and agitation parameters. Use automated syringes for reagent addition to minimize human error.

- Data Transparency : Share raw datasets, including negative controls and calibration curves. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable).

- Replication : Conduct triplicate experiments across independent labs. Use statistical tools (e.g., ANOVA) to assess inter-lab variability .

Q. How can researchers systematically evaluate the stability of this compound in different solvent systems?

- Methodological Answer :

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 1–3 months. Analyze degradation products via LC-MS or FTIR.

- Solvent Screening : Test polar (e.g., water, DMSO) and nonpolar (e.g., hexane) solvents. Monitor pH changes and precipitate formation.

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions .

Q. Data Integrity and Reporting

Q. How should contradictory data on this compound’s spectroscopic properties be resolved in publications?

- Methodological Answer :

- Meta-Analysis : Compare experimental conditions (e.g., instrument calibration, solvent purity) across studies. Highlight methodological differences in supplementary materials.

- Error Analysis : Calculate confidence intervals for disputed measurements. Use platforms like GitHub to share raw data for peer validation .

Q. What strategies ensure ethical reporting of this compound’s hazardous properties?

- Methodological Answer :

- Full Disclosure : Report all safety incidents, including near-misses, in supplementary documentation.

- Plagiarism Checks : Use software like Turnitin to ensure originality. Cite prior work on sulfate compounds’ toxicity profiles.

- Ethical Compliance : Follow institutional guidelines for hazardous material disposal and animal/human testing (if applicable) .

特性

CAS番号 |

68303-38-8 |

|---|---|

分子式 |

C3H10N2O5S |

分子量 |

186.19 g/mol |

IUPAC名 |

ethyl carbamimidate;sulfuric acid |

InChI |

InChI=1S/C3H8N2O.H2O4S/c1-2-6-3(4)5;1-5(2,3)4/h2H2,1H3,(H3,4,5);(H2,1,2,3,4) |

InChIキー |

OKUFUXAMGDXADB-UHFFFAOYSA-N |

SMILES |

CCOC(=N)N.OS(=O)(=O)O |

正規SMILES |

CCOC(=N)N.OS(=O)(=O)O |

Key on ui other cas no. |

68303-38-8 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。